molecular formula C16H32N2O5 B1219473 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane CAS No. 31364-42-8

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Cat. No. B1219473
CAS RN: 31364-42-8
M. Wt: 332.44 g/mol
InChI Key: HDLXPNDSLDLJHF-UHFFFAOYSA-N
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Description

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, also known as Kryptofix 221, is a cryptand used as a phase transfer catalyst by transferring ions from one phase to another . It is involved in the synthesis of alkalides and electrides . It is capable of forming complexes with metal cations and is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ .


Synthesis Analysis

The synthesis of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane involves mixing 225g of commercially available trioxane with 10g of KOH and 10g of polyethylene glycol (molecular weight = 600). The mixture is refluxed for 4 hours under stirring, and then 197.0g is distilled into a dry, argon-flushed resin pot .


Molecular Structure Analysis

The molecular formula of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is C16H32N2O5, and its molecular weight is 332.4357 . The InChIKey is HDLXPNDSLDLJHF-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

As a cryptand, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane forms complexes with metal cations . It is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ . It is also involved in the synthesis of alkalides and electrides .


Physical And Chemical Properties Analysis

The refractive index of 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is 1.5018 (lit.) and its density is 1.111 g/mL at 20 °C (lit.) .

Scientific Research Applications

  • Phase Transfer Catalysts

    • Application : “4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane” is used as a phase transfer catalyst, which helps to transfer ions from one phase to another .
    • Results : It is involved in the synthesis of alkalides and electrides .
  • Metal Ion Complexation

    • Application : This compound is a cryptand which is capable of forming complexes with metal cations . It is used to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ .
    • Results : The formation of these complexes can be used in a variety of applications, including the study of metal ion behavior, the isolation of metal ions, and in certain types of chemical reactions .
  • Organic Synthesis

    • Application : This compound can be used as a phase transfer catalyst in organic synthesis transformations, such as the Claisen condensation .
    • Results : This can lead to the formation of new organic compounds, expanding the possibilities for chemical synthesis .
  • Potassium Ion Detection

    • Application : It can be used as a reagent for the detection of potassium ions .
    • Results : This allows for the accurate measurement of potassium ion concentrations in a sample .
  • Anisole Condensation

    • Application : This compound can be used as a phase transfer catalyst in organic synthesis transformations, such as the anisole condensation .
    • Results : This can lead to the formation of new organic compounds, expanding the possibilities for chemical synthesis .
  • Transition Metal Ion Binding

    • Application : As a cryptand, it can also be used to bind or trap transition metal ions .
    • Results : This allows for the accurate measurement of transition metal ion concentrations in a sample .

Safety And Hazards

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is classified as a combustible liquid. Its flash point is 113 °C (closed cup). Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

As a phase transfer catalyst and a complexing agent for metal cations, 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane has potential applications in various fields of chemistry. Its ability to bind or trap cationic guests such as Na+, Cd2+, Zn2+ and Eu3+ could be exploited in the development of new materials and processes .

properties

IUPAC Name

4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLXPNDSLDLJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2CCOCCOCCN1CCOCCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185286
Record name Cryptating agent 221
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

CAS RN

31364-42-8
Record name 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
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Record name Cryptating agent 221
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Record name 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 2
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 3
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 4
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 5
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane
Reactant of Route 6
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Citations

For This Compound
76
Citations
SB Larson, JN Ramsden, SH Simonsen… - … Section C: Crystal …, 1983 - scripts.iucr.org
(IUCr) The structure of (4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane-N,N',O4,O13,O16,O21)nickel(II) nitrate, [Ni(C16H32N2O5)].(NO3)2 Acta Crystallographica Section C …
Number of citations: 4 scripts.iucr.org
P Clarke, SF Lincoln, ERT Tiekink - Inorganic Chemistry, 1991 - ACS Publications
The cryptate (4, 7, 13, 16-tetraoxa-l, 10-diazabicyclo [8.8. 5] tricosane) sodium (I) perchlorate, fNa. C22C5] C104, crystallizes in the orthorhombic space group Pbca with unit cell …
Number of citations: 12 pubs.acs.org
RA Torres, PA Baisden - Inorganic Chemistry, 1989 - ACS Publications
We have used proton NMR spectroscopyto study the rate of dissociation of La [2.2. 1](N03) 3 in D20solutions with/= 1.00 M (NaCl). The dissociation obeys pseudo-first-order kinetics …
Number of citations: 6 pubs.acs.org
P Clarke, JM Gulbis, SF Lincoln… - Inorganic Chemistry, 1992 - ACS Publications
Li+; 5.41, 3.66, and 2.58 when M+= Na+; 5.8, 3.85, and 3.41 when M+= K+; 5.7, 3.82, and 3.28 when M+= Rb+; 4.8, 2.90, and 3.31 when M+= Cs+; 6.48, 5.05, and 4.10 when M+= Tl+; …
Number of citations: 14 pubs.acs.org
R Iwamura, N Higashiyama, K Takemura… - Chemistry …, 1994 - journal.csj.jp
Divalent europium (Eu 2+ ) complexes with polymer ligands containing 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane ([2.2.2] cryptand) and 4,7,13,16,21-pentaoxa-1,10-…
Number of citations: 18 www.journal.csj.jp
E Álvarez, L García-Río, D Gómez-Díaz… - Journal of Chemical & …, 2000 - ACS Publications
The effects of temperature and cryptand complex concentration upon the conductivity of the system sodium bis(2-ethylhexyl) sulfosuccinate + 2,2,4-trimethylpentane + water have been …
Number of citations: 7 pubs.acs.org
SJ Oh, JW Park - Journal of the Chemical Society, Dalton Transactions, 1997 - pubs.rsc.org
Dissociation of the [EuL 1 ] 3+ complex (L 1 = 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane) in aqueous buffer solutions of pH 7.0–9.0 was studied by monitoring the …
Number of citations: 3 pubs.rsc.org
S Aizawa, S Funahashi - Bulletin of the Chemical Society of Japan, 1994 - journal.csj.jp
The dissociation rates of the sodium(I) cryptates of 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane (C221) and 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (…
Number of citations: 4 www.journal.csj.jp
I Marolleau, JP Gisselbrecht, M Gross… - Journal of the …, 1990 - pubs.rsc.org
Complexation of the three reducible lanthanide(III) cations Sm3+, Eu3+, and Yb3+, by the cryptands 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane [222 (L1)], 4,7,13,16,…
Number of citations: 3 pubs.rsc.org
A Cassol, P Di Bernardo, G Pilloni, M Tolazzi… - Journal of the …, 1995 - pubs.rsc.org
The thermodynamic functions (ΔG, ΔH and ΔS) for the complexation of Eu2+ and alkaline-earth-metal ions (Ca2+, Sr2+ and Ba2+) by the cryptands 4,7,13,16,21-pentaoxa-1,10-…
Number of citations: 6 pubs.rsc.org

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